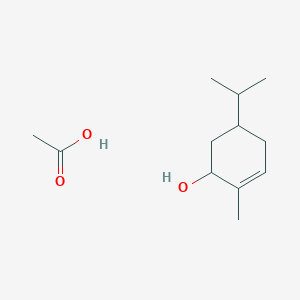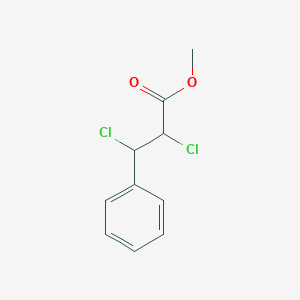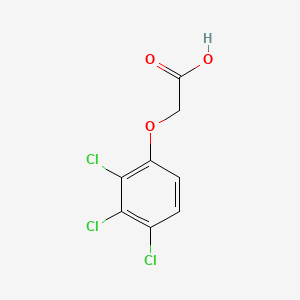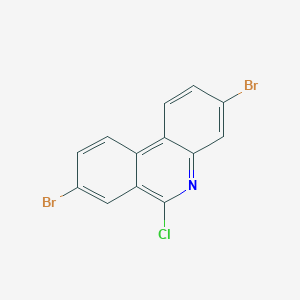
3,8-Dibromo-6-chlorophenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromo-6-chlorophenanthridine is a polycyclic aromatic compound with the molecular formula C₁₃H₆Br₂ClN. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenanthridine core, which is a nitrogen-containing heterocyclic structure. The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-dibromo-6-chlorophenanthridine typically involves the bromination and chlorination of phenanthridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. For instance, the bromination of 1,10-phenanthroline in the presence of sulfur dichloride and pyridine has been reported to yield brominated phenanthrolines . The reaction conditions often require careful control of temperature and solvent to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from commercially available phenanthridine. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The Saitoh method is one such approach that has been widely adopted for the preparation of brominated phenanthrolines .
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dibromo-6-chlorophenanthridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can engage in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Bromination: Reagents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine gas or sulfur dichloride in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenanthridines, while oxidation can produce phenanthridine oxides.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-6-chlorophenanthridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of advanced materials with specific electronic and photophysical properties
Wirkmechanismus
The mechanism of action of 3,8-dibromo-6-chlorophenanthridine involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,8-Tribromo-1,10-phenanthroline
Comparison: Compared to its analogs, 3,8-dibromo-6-chlorophenanthridine exhibits unique reactivity due to the presence of both bromine and chlorine atomsThe specific substitution pattern also influences its electronic properties, making it distinct from other brominated phenanthrolines .
Eigenschaften
CAS-Nummer |
33692-79-4 |
|---|---|
Molekularformel |
C13H6Br2ClN |
Molekulargewicht |
371.45 g/mol |
IUPAC-Name |
3,8-dibromo-6-chlorophenanthridine |
InChI |
InChI=1S/C13H6Br2ClN/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI-Schlüssel |
LFSFTELECNLNLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
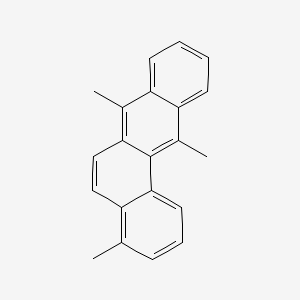

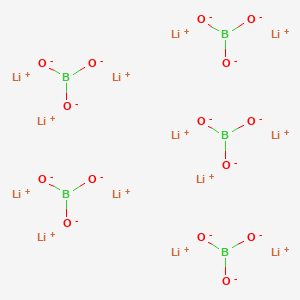
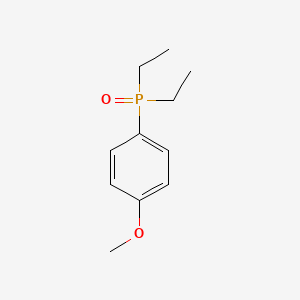
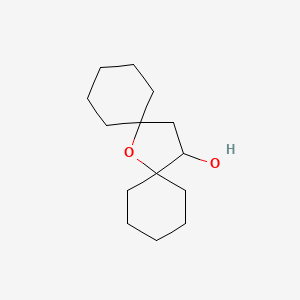
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
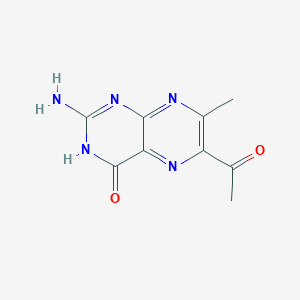
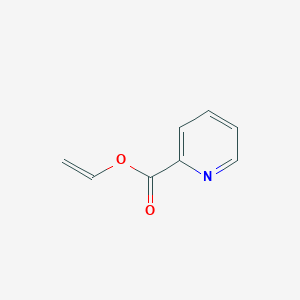
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
